molecular formula C29H50 B12110945 (24R)-Ethylcholest-2-ene

(24R)-Ethylcholest-2-ene

Cat. No.: B12110945
M. Wt: 398.7 g/mol
InChI Key: TZBLAUYQUCMXFC-UHFFFAOYSA-N
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Description

(24R)-Ethylcholest-2-ene is a sterol derivative with a specific stereochemistry at the 24th carbon position. Sterols are a subgroup of steroids and are an essential component of cell membranes, where they play a role in maintaining membrane structure and fluidity. The compound this compound is characterized by the presence of an ethyl group at the 24th carbon and a double bond between the second and third carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24R)-Ethylcholest-2-ene typically involves the modification of naturally occurring sterols. One common starting material is β-sitosterol, which can be converted into this compound through a series of chemical reactions. The synthetic route may include steps such as oxidation, reduction, and selective functional group transformations to achieve the desired stereochemistry and double bond placement .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction and purification of sterols from plant sources, followed by chemical modification. The process is optimized for yield and purity, often employing advanced techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(24R)-Ethylcholest-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .

Scientific Research Applications

(24R)-Ethylcholest-2-ene has various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.

    Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its effects on cholesterol metabolism and cardiovascular health.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements .

Mechanism of Action

The mechanism of action of (24R)-Ethylcholest-2-ene involves its interaction with cell membranes and various molecular targets. It may influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it can modulate signaling pathways related to cholesterol metabolism and homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(24R)-Ethylcholest-2-ene is unique due to its specific stereochemistry and the presence of an ethyl group at the 24th carbon. This structural feature distinguishes it from other sterol derivatives and influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C29H50

Molecular Weight

398.7 g/mol

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H50/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8-9,20-27H,7,10-19H2,1-6H3

InChI Key

TZBLAUYQUCMXFC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C(C)C

Origin of Product

United States

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